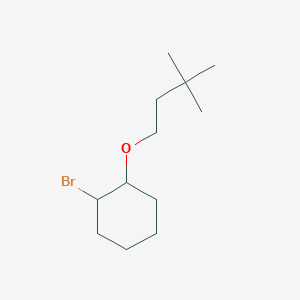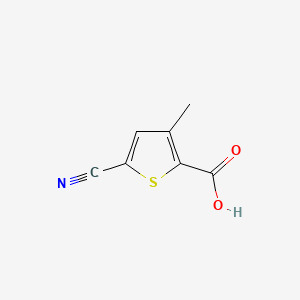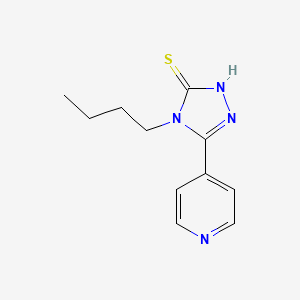
1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom and a 3,3-dimethylbutoxy group attached to a cyclohexane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, 3,3-dimethylbutanol, and bromine.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the selective bromination and etherification of the cyclohexane ring.
Synthetic Route:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻) under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like NaOH, KCN, or NH₃ in polar solvents.
Oxidation: KMnO₄ or CrO₃ in acidic or basic media.
Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.
Major products formed from these reactions include substituted cyclohexanes, cyclohexanols, and cyclohexanones.
Applications De Recherche Scientifique
1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromine atom and the ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions, which determine the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(3,3-dimethylbutoxy)cyclohexane can be compared with other similar compounds such as:
1-Bromo-3,3-dimethylbutane: Similar in structure but lacks the cyclohexane ring.
3-Bromocyclohexene: Contains a bromine atom on a cyclohexene ring instead of a cyclohexane ring.
1-Bromo-2-cyclohexene: Similar but with a different substitution pattern on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H23BrO |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
1-bromo-2-(3,3-dimethylbutoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-12(2,3)8-9-14-11-7-5-4-6-10(11)13/h10-11H,4-9H2,1-3H3 |
Clé InChI |
JJWBOHDHHWDWDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCOC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)






![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)

